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Compound of Interest

Compound Name:
3-(2-Chloro-4-fluorophenyl)acrylic

acid

Cat. No.: B7855605 Get Quote

Executive Summary
(E)-3-(2-Chloro-4-fluorophenyl)acrylic acid (CAS 174603-37-3) is a specialized fluorinated

cinnamic acid derivative serving as a critical intermediate in medicinal chemistry. Characterized

by the specific ortho-chloro and para-fluoro substitution pattern on the phenyl ring, this

compound exhibits unique electronic and steric properties that influence its reactivity and

binding affinity in biological targets.

Its primary utility lies in drug discovery pipelines focusing on antiviral therapeutics (specifically

neuraminidase inhibitors) and metabolic disorder treatments. It serves as the direct precursor

to 3-(2-chloro-4-fluorophenyl)propanoic acid via catalytic hydrogenation and is a versatile

building block for constructing heterocyclic scaffolds such as quinolinones and coumarins.

This guide provides a rigorous technical analysis of its synthesis, physicochemical properties,

and application protocols, designed for researchers requiring high-purity production and

downstream utilization.

Chemical Profile & Properties[1][2][3][4][5]
The presence of the fluorine atom at the para position enhances metabolic stability by blocking

oxidative metabolism (e.g., P450 hydroxylation), while the ortho-chlorine atom introduces steric

bulk that can lock conformation in receptor binding pockets.
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Table 1: Physicochemical Specifications
Property Specification

IUPAC Name
(2E)-3-(2-Chloro-4-fluorophenyl)prop-2-enoic

acid

Common Name 2-Chloro-4-fluorocinnamic acid

CAS Number 174603-37-3

Molecular Formula C₉H₆ClFO₂

Molecular Weight 200.59 g/mol

Appearance White to off-white crystalline powder

Melting Point 208–210 °C (Experimental)

Solubility
Soluble in DMSO, Methanol, Ethanol; Insoluble

in Water

pKa ~4.4 (Predicted)

LogP 2.89 (Predicted)

SMILES OC(=O)/C=C/C1=C(Cl)C=C(F)C=C1

Synthetic Methodologies
Two primary routes are validated for the synthesis of CAS 174603-37-3.[1] The Knoevenagel

Condensation is the preferred method for scalability and atom economy, while the Heck

Reaction serves as an alternative when starting from aryl halides.

Primary Route: Knoevenagel Condensation
This protocol utilizes 2-chloro-4-fluorobenzaldehyde and malonic acid. It is favored for its high

yield (>90%) and operational simplicity.

Reaction Scheme:

Detailed Protocol
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Reagents:

2-Chloro-4-fluorobenzaldehyde (1.0 eq)

Malonic acid (1.5 eq)

Piperidine (0.05 eq, Catalyst)

Pyridine (Solvent/Base, 5–10 volumes)

Procedure:

Charge a round-bottom flask with 2-chloro-4-fluorobenzaldehyde and malonic acid.

Add pyridine to dissolve the solids, followed by the catalytic amount of piperidine.

Heat the mixture to reflux (100–115 °C) for 4–6 hours. Monitor CO₂ evolution (cessation

indicates completion).

In-Process Control (IPC): TLC (Hexane:EtOAc 7:3) or HPLC should show <1% residual

aldehyde.

Work-up:

Cool the reaction mixture to 0–5 °C.

Slowly pour the mixture into ice-cold 3M HCl (excess) with vigorous stirring to precipitate

the acid and neutralize pyridine.

Filter the resulting white precipitate.[1]

Wash the cake with water (3x) to remove pyridinium salts.

Purification:

Recrystallize the crude solid from Ethanol/Water (95:5).

Dry in a vacuum oven at 60 °C for 12 hours.
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Expected Yield: 90–95%.[1]

Secondary Route: Heck Coupling
Useful if the aldehyde precursor is unavailable but the aryl halide is abundant.

Reaction:

Substrate: 1-Bromo-2-chloro-4-fluorobenzene.

Catalyst: Pd(OAc)₂ (1–3 mol%).

Ligand: Triphenylphosphine (PPh₃).

Base: Triethylamine (Et₃N) or NaOAc.

Conditions: DMF or DMAc at 120 °C for 12–16 hours.

Note: This route often requires more rigorous purification to remove Palladium residues (to

<10 ppm for pharma applications).

Downstream Applications & Workflow
CAS 174603-37-3 is rarely the final API; it is a scaffold enabler.

Synthesis of Propanoic Acid Derivatives
The most common immediate application is the selective reduction of the alkene to form 3-(2-

Chloro-4-fluorophenyl)propanoic acid (CAS 174603-38-4). This saturated analog is a key

pharmacophore in antiviral research, specifically for influenza neuraminidase inhibitors.

Protocol:

Catalyst: PtO₂ (Adam's Catalyst) or 10% Pd/C.

Solvent: Ethanol or Methanol.

Conditions: H₂ atmosphere (balloon or 1-3 bar), RT, 2-4 hours.
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Yield: ~98% (Quantitative conversion is typical).

Heterocycle Formation
The acrylic acid moiety allows for cyclization reactions:

Coumarins: Via intramolecular esterification if an ortho-hydroxyl group were introduced (or

via displacement of the ortho-chloro group under harsh conditions).

Quinolinones: Via Curtius rearrangement to the isocyanate followed by thermal cyclization.

Visualization: Synthetic & Application Workflow

Precursors

Downstream Applications

2-Chloro-4-fluorobenzaldehyde
(CAS 84194-36-5)

(E)-3-(2-Chloro-4-fluorophenyl)acrylic acid
(CAS 174603-37-3)

Knoevenagel
(Pyridine/Piperidine, 100°C)

Malonic Acid

3-(2-Chloro-4-fluorophenyl)propanoic acid
(CAS 174603-38-4)

Hydrogenation
(H2, Pd/C or PtO2)

Fluorinated Quinolinones
& Coumarins

Cyclization

Antiviral APIs
(Neuraminidase Inhibitors)

Amide Coupling/Cyclization
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Click to download full resolution via product page

Figure 1: Synthetic workflow from precursors to downstream pharmaceutical applications.

Analytical Characterization
To ensure scientific integrity, the identity of CAS 174603-37-3 must be validated using the

following markers.

1H NMR Interpretation (DMSO-d₆, 400 MHz)
The spectrum is distinct due to the trans-alkene coupling and the specific aromatic substitution

pattern.
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Chemical Shift
(δ)

Multiplicity Integration Assignment
Mechanistic
Note

12.60 Broad Singlet 1H -COOH

Carboxylic acid

proton

(exchangeable).

7.85
Doublet (J=16.0

Hz)
1H Ar-CH=CH-

Large J-value

confirms (E)-

isomer geometry.

7.90 Multiplet 1H Ar-H (C6)

Deshielded by

the alkene; ortho

to alkene.

7.55
Doublet of

Doublets
1H Ar-H (C3)

Ortho to

Chlorine, meta to

Fluorine.

7.30 Multiplet 1H Ar-H (C5)

Shielded by

Fluorine; ortho to

Fluorine.

6.60
Doublet (J=16.0

Hz)
1H Ar-CH=CH-

Alpha-proton to

carbonyl;

shielded by

resonance.

HPLC Method (Purity Check)[1]
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

Mobile Phase A: 0.1% Phosphoric Acid in Water.

Mobile Phase B: Acetonitrile.

Gradient: 10% B to 90% B over 20 minutes.

Detection: UV at 270 nm (Cinnamic acid conjugation band).
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Retention Time: Expect elution ~12-14 min (hydrophobic due to Cl/F).

Safety & Handling (MSDS Highlights)
While not highly toxic, the compound is a potent irritant.

GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

Handling: Use a fume hood to avoid inhalation of dust.

Incompatibility: Strong oxidizing agents.

Storage: Store at room temperature (15–25 °C) in a tightly sealed container. Stable under

normal conditions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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